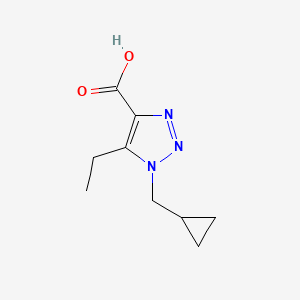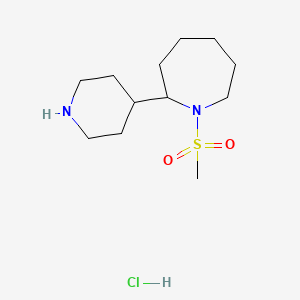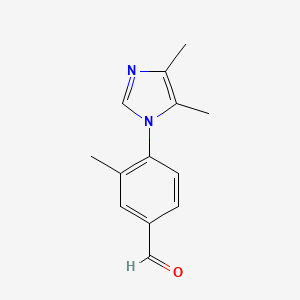
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is an organic compound that features both an imidazole ring and a benzaldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde typically involves the reaction of 4,5-dimethylimidazole with 3-methylbenzaldehyde under specific conditions. One common method includes:
N-Alkylation: Reacting 4,5-dimethylimidazole with an appropriate alkylating agent in the presence of a base.
Formylation: Introducing the formyl group to the benzene ring through a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzoic acid
Reduction: 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzyl alcohol
Substitution: Various substituted imidazole derivatives
科学的研究の応用
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline
- 4-(Imidazol-1-yl)phenol
- 1-(1H-Imidazol-2-yl)ethanone
Uniqueness
4-(4,5-Dimethyl-1h-imidazol-1-yl)-3-methylbenzaldehyde is unique due to the presence of both the imidazole ring and the benzaldehyde group, which allows it to participate in a wide range of chemical reactions and applications. Its structural features make it a versatile compound in various fields of research.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-(4,5-dimethylimidazol-1-yl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-12(7-16)4-5-13(9)15-8-14-10(2)11(15)3/h4-8H,1-3H3 |
InChIキー |
JRERRDDQWXREET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=O)N2C=NC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
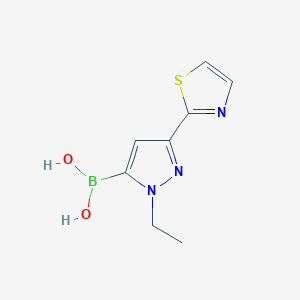
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
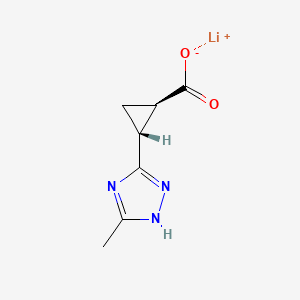
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)

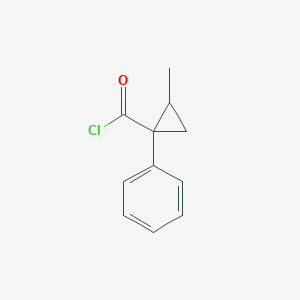
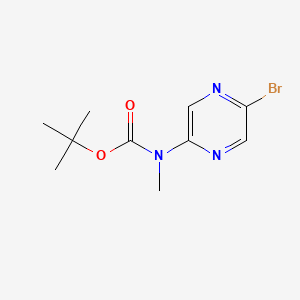
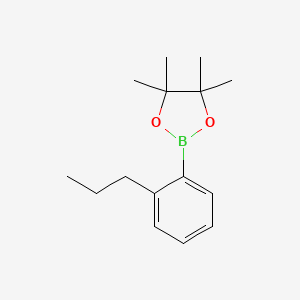
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
